![molecular formula C28H24N2O5 B129104 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one CAS No. 154185-85-0](/img/structure/B129104.png)
6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one, also known as AMD3100, is a small molecule antagonist of the chemokine receptor CXCR4. It was first synthesized in the late 1990s and has since been studied extensively for its potential therapeutic applications in cancer, HIV, and other diseases.
科学的研究の応用
6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one has been extensively studied for its potential therapeutic applications in cancer, HIV, and other diseases. In cancer research, 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one has been shown to inhibit the migration and metastasis of cancer cells by blocking the CXCR4 receptor. In HIV research, 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one has been investigated as a potential therapy for HIV infection by blocking the entry of the virus into host cells. In addition, 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one has been studied for its potential use in stem cell mobilization and transplantation.
作用機序
6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one is a small molecule antagonist of the CXCR4 receptor, which is a G protein-coupled receptor that plays a role in cell migration, proliferation, and survival. By blocking the CXCR4 receptor, 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one inhibits the migration and metastasis of cancer cells, prevents HIV entry into host cells, and mobilizes stem cells for transplantation.
Biochemical and Physiological Effects:
6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one has been shown to have a number of biochemical and physiological effects in various studies. In cancer research, 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one has been shown to inhibit the migration and invasion of cancer cells, reduce tumor growth, and enhance the efficacy of chemotherapy. In HIV research, 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one has been shown to block HIV entry into host cells and reduce viral load in animal models. In stem cell research, 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one has been shown to mobilize stem cells from the bone marrow into the bloodstream, which can then be harvested for transplantation.
実験室実験の利点と制限
One advantage of using 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one in lab experiments is its specificity for the CXCR4 receptor, which allows for targeted inhibition of cell migration and other cellular processes. Another advantage is its relatively low toxicity and side effects, which makes it a promising candidate for therapeutic applications. However, one limitation of using 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one in lab experiments is its high cost and limited availability, which can make it difficult to conduct large-scale studies.
将来の方向性
There are several future directions for research on 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one. One area of interest is the development of new analogs and derivatives of 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one with improved efficacy and lower toxicity. Another area of interest is the investigation of 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. In addition, further studies are needed to better understand the mechanisms of action of 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one and its potential applications in other diseases beyond cancer and HIV.
合成法
The synthesis of 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one involves a series of chemical reactions starting from commercially available starting materials. The key steps include the condensation of 2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazole-5-carbaldehyde with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to form the corresponding boronic acid intermediate. This intermediate is then coupled with 6-bromo-2-(4-methoxyphenyl)chromen-4-one in the presence of a base to yield 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one. The final product is obtained by purification using column chromatography.
特性
CAS番号 |
154185-85-0 |
|---|---|
製品名 |
6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one |
分子式 |
C28H24N2O5 |
分子量 |
468.5 g/mol |
IUPAC名 |
6-[2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C28H24N2O5/c1-17(31)30-25(18-4-9-21(33-2)10-5-18)15-24(29-30)20-8-13-27-23(14-20)26(32)16-28(35-27)19-6-11-22(34-3)12-7-19/h4-14,16,25H,15H2,1-3H3 |
InChIキー |
VWDVTDKMXARLMB-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC(=N1)C2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
正規SMILES |
CC(=O)N1C(CC(=N1)C2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
同義語 |
1H-Pyrazole, 4,5-dihydro-1-acetyl-5-(4-methoxyphenyl)-3-(2-(4-methoxyp henyl)-4-oxo-4H-1-benzopyran-6-yl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(Dimethylamino)ethoxy]benzylamine](/img/structure/B129024.png)
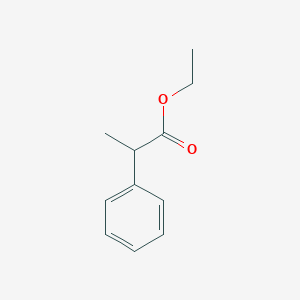


![3-Ethoxy-2-methyl-5H-benzo[7]annulene](/img/structure/B129028.png)

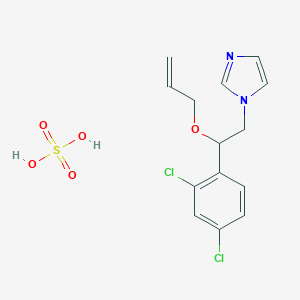
![(1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane](/img/structure/B129037.png)

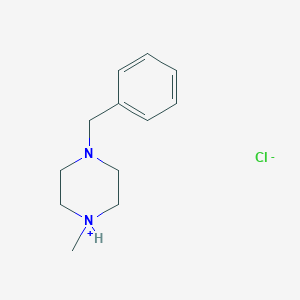
![(2S,3S,4R,5R,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methoxyoxane-2-carboxylic acid](/img/structure/B129050.png)
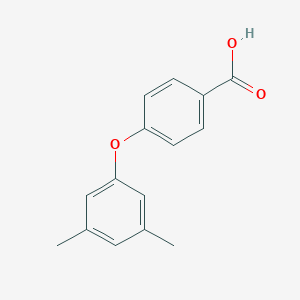
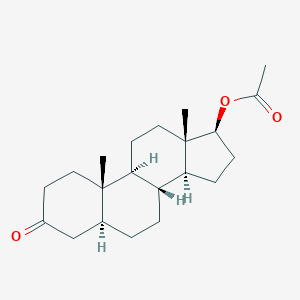
![Ethyl 2-[4-(chloromethyl)phenyl]propanoate](/img/structure/B129054.png)